5-Fluoro-2-isobutoxybenzaldehyde
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Overview
Description
5-Fluoro-2-isobutoxybenzaldehyde: is an organic compound with the molecular formula C11H13FO2 It is a derivative of benzaldehyde, where the hydrogen atom at the 5-position of the benzene ring is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by an isobutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-isobutoxybenzaldehyde typically involves the introduction of the fluorine and isobutoxy groups onto the benzaldehyde ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the benzene ring. The isobutoxy group can be introduced via an etherification reaction. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation and recrystallization to ensure high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-isobutoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Organolithium reagents, Grignard reagents
Major Products Formed:
Oxidation: 5-Fluoro-2-isobutoxybenzoic acid
Reduction: 5-Fluoro-2-isobutoxybenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Fluoro-2-isobutoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. Fluorine atoms can influence the metabolic stability and bioavailability of compounds, making them valuable in drug discovery and development .
Medicine: The compound’s potential as a pharmaceutical intermediate makes it valuable in the synthesis of drugs with improved pharmacokinetic properties. Fluorine-containing compounds are known for their enhanced metabolic stability and ability to interact with biological targets .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, materials, and specialty chemicals. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-isobutoxybenzaldehyde is primarily related to its ability to interact with biological targets through its fluorine and isobutoxy groups. The fluorine atom can form strong hydrogen bonds and interact with enzyme active sites, influencing the compound’s biological activity. The isobutoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and cellular components .
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, affecting metabolic pathways.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways.
Membrane Interaction: The isobutoxy group can facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and function.
Comparison with Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: Similar structure but with a methoxy group instead of an isobutoxy group.
5-Fluoro-2-ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of an isobutoxy group.
5-Fluoro-2-propoxybenzaldehyde: Similar structure but with a propoxy group instead of an isobutoxy group.
Uniqueness: 5-Fluoro-2-isobutoxybenzaldehyde is unique due to the presence of the isobutoxy group, which provides distinct steric and electronic effects compared to other alkoxy groups. This can influence the compound’s reactivity, biological activity, and physicochemical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
5-fluoro-2-(2-methylpropoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-11-4-3-10(12)5-9(11)6-13/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABCOSNWTBXZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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